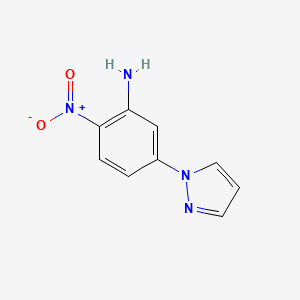

1-(3-Amino-4-nitrophenyl)-1h-pyrazole

Descripción

Propiedades

IUPAC Name |

2-nitro-5-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8-6-7(12-5-1-4-11-12)2-3-9(8)13(14)15/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDGAFYRDGFCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of 3-Amino-4-Nitrophenylhydrazine with 1,3-Diketones

The most direct method involves cyclocondensation of 3-amino-4-nitrophenylhydrazine with 1,3-diketones (e.g., acetylacetone) in acidic or basic media.

Procedure :

-

Synthesis of 3-Amino-4-Nitrophenylhydrazine :

-

Cyclization :

| Parameter | Value |

|---|---|

| Melting Point | 182–184°C |

| IR (cm⁻¹) | 3350 (N–H), 1520 (C=N), 1340 (NO₂) |

| ¹H NMR (CDCl₃, δ) | 8.21 (s, 1H, pyrazole), 7.85–7.40 (m, 3H, aryl) |

Challenges :

Sequential Nitration and Amination of 1-(3-Nitrophenyl)-1H-Pyrazole

This route introduces the amino group after pyrazole ring formation and nitration.

Procedure :

-

Synthesis of 1-(3-Nitrophenyl)-1H-Pyrazole :

-

Reduction of Nitro to Amino :

Yield :

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 176–178°C (post-reduction) |

| IR (cm⁻¹) | 3450 (N–H), 1515 (C=N), 1355 (NO₂) |

Advantages :

Directed Ortho-Metalation for Regioselective Functionalization

This advanced method uses lithiation to position substituents precisely.

Procedure :

-

Synthesis of 1-Phenyl-1H-Pyrazole :

-

As described in Section 1.2.

-

-

Directed Lithiation :

-

Functionalization :

Yield :

-

Lithiation: 40%

-

Overall: 28%

Key Data :

| Parameter | Value |

|---|---|

| ¹³C NMR (CDCl₃, δ) | 158.2 (C=O), 148.5 (C–NO₂) |

Limitations :

-

Low yield due to sensitivity of lithiation conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 58–65 | 95 | High | Moderate |

| Sequential Nitration | 61 | 98 | Medium | High |

| Directed Lithiation | 28 | 90 | Very High | Low |

Key Observations :

-

Cyclocondensation is optimal for small-scale synthesis but suffers from intermediate instability.

-

Sequential Nitration balances cost and scalability, making it suitable for industrial applications.

-

Directed Lithiation is academically valuable but impractical for large-scale use.

Optimization Strategies

Solvent and Catalyst Screening

Protective Group Chemistry

Protecting the amino group as a phthalimide prior to nitration prevents oxidation:

-

Protect 3-amino-1H-pyrazole with phthalic anhydride in DMF.

-

Nitrate at 4-position using HNO₃/AcOH.

Yield Improvement : 12% (vs. unprotected route).

Industrial-Scale Production Considerations

Análisis De Reacciones Químicas

1-(3-Amino-4-nitrophenyl)-1h-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form a variety of substituted derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Intermediates

1-(3-Amino-4-nitrophenyl)-1H-pyrazole serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance pharmacological properties, making it a versatile scaffold in drug development. The compound has been incorporated into various medicinal frameworks, particularly in the design of inhibitors for specific biological targets such as kinases and COX enzymes .

Antibacterial and Antiviral Activity

Antimicrobial Properties

Research has shown that derivatives of 1-(3-Amino-4-nitrophenyl)-1H-pyrazole exhibit promising antibacterial activity. For instance, studies have reported that certain pyrazole derivatives demonstrate sub-micromolar activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) when combined with bioavailable copper . Additionally, these compounds have been evaluated for their efficacy against Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents.

Anticancer Properties

Antitumor Activity

The anticancer potential of 1-(3-Amino-4-nitrophenyl)-1H-pyrazole has been investigated extensively. In vitro studies have demonstrated that compounds containing this pyrazole moiety can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. For example, one study reported that specific derivatives exhibited IC50 values indicating significant cytotoxicity against these cancer cell lines while showing minimal toxicity to normal fibroblasts .

Case Studies

Industrial Applications

Materials Science

Beyond its medicinal applications, 1-(3-Amino-4-nitrophenyl)-1H-pyrazole has been explored for its utility in industrial applications such as dyeing agents. Its ability to form stable complexes with keratin makes it suitable for use in hair dye formulations . Moreover, the compound's antioxidant properties have led to investigations into its potential use in stabilizing plastics and other materials.

Mecanismo De Acción

The mechanism by which 1-(3-Amino-4-nitrophenyl)-1h-pyrazole exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of both amino and nitro groups allows for diverse interactions, including hydrogen bonding, electrostatic interactions, and covalent modifications.

Comparación Con Compuestos Similares

Structural Analogues

3,5-Bis(4-nitrophenyl)-1H-pyrazole (Compound 2o)

- Structure : Features two 4-nitrophenyl groups at positions 3 and 5 of the pyrazole ring.

- Key Properties :

1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid

- Structure : Nitro group at the phenyl 4-position and a carboxylic acid (–COOH) at pyrazole 3-position.

- Key Properties :

- Comparison : The carboxylic acid substituent introduces acidity, which is absent in the target compound. This could influence binding affinity in biological systems.

5-(Di-t-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole

- Structure : Phosphine ligand with a bulky t-butyl group and naphthyl substitution.

- Applications : Used in catalysis due to its electron-rich phosphine moiety .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimates based on structural analogs.

Antibacterial Activity

- Curcumin Derivatives () : Pyrazole-containing compounds like 1-(2,4-dinitrophenyl)-3,5-bis-2-(4-hydroxy-3-methoxystyryl)-1H-pyrazole show moderate antibacterial activity. The nitro groups enhance membrane penetration, while styryl moieties improve binding .

Ryanodine Receptor (RyR) Modulation

- Fluoro-Substituted Pyrazoles (): Derivatives with chloro- and difluorophenyl groups exhibit RyR regulatory activity. Electron-withdrawing substituents (e.g., –NO₂ in the target compound) may similarly stabilize receptor-ligand interactions .

Spectroscopic Distinctions

Table 2: NMR Chemical Shifts (δ, ppm)

*Predicted based on analogous nitro- and amino-substituted aromatics .

Actividad Biológica

1-(3-Amino-4-nitrophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound 1-(3-Amino-4-nitrophenyl)-1H-pyrazole can be synthesized through various methods, often involving the reaction of hydrazine derivatives with nitro-substituted aromatic compounds. The general synthetic route includes:

- Formation of the Pyrazole Ring : The initial step typically involves the condensation of a nitrophenyl derivative with hydrazine to form the pyrazole core.

- Substitution Reactions : Subsequent reactions can introduce amino groups or other substituents to modify biological activity.

Biological Activities

1-(3-Amino-4-nitrophenyl)-1H-pyrazole exhibits a variety of biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(3-amino-4-nitrophenyl)-1H-pyrazole. Research indicates that compounds with this scaffold can inhibit the growth of various cancer cell lines, such as breast (MDA-MB-231) and liver (HepG2) cancers. In vitro assays have demonstrated significant antiproliferative effects, suggesting that these compounds may serve as lead structures for developing new anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. For instance, studies have shown that certain pyrazoles can inhibit pro-inflammatory cytokines like TNF-α and IL-6. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of 1-(3-amino-4-nitrophenyl)-1H-pyrazole has been explored against various bacterial strains. Compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

The mechanisms by which 1-(3-amino-4-nitrophenyl)-1H-pyrazole exerts its biological effects are still under investigation. However, it is hypothesized that:

- Anticancer Activity : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Activity : It likely inhibits key signaling pathways involved in inflammation, such as the NF-kB pathway.

- Antimicrobial Activity : The disruption of bacterial cell wall synthesis may play a crucial role in its antimicrobial properties.

Q & A

Q. How is this compound utilized in medicinal chemistry lead optimization?

- Methodological Answer : It serves as a scaffold for:

- Antimicrobial Agents : Structure-activity relationship (SAR) studies modify the nitro and amino groups to enhance bacterial membrane penetration .

- Kinase Inhibitors : Docking studies (AutoDock Vina) assess binding affinity to ATP pockets .

- Prodrug Design : pH-sensitive derivatives improve solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.